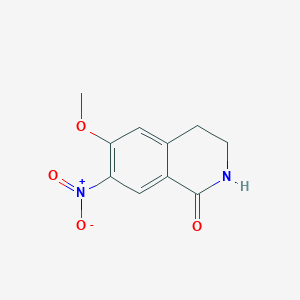
(R)-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing one nitrogen and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another method is the transition metal-catalyzed cascade reaction, which uses catalysts like palladium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production of oxazolidines, including ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate, often employs large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidine ring to form different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of diverse compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce different oxazolidine derivatives .
Aplicaciones Científicas De Investigación
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules and as a ligand in catalytic reactions
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of ®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites on enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group at the 2-position.
Oxazolines: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms
Uniqueness
®-Methyl 3-methyl-2-oxooxazolidine-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
286844-99-3 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
methyl (4R)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
XPDODSUVWIVAPY-SCSAIBSYSA-N |
SMILES isomérico |
CN1[C@H](COC1=O)C(=O)OC |
SMILES canónico |
CN1C(COC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)

